Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Catalog No.
S872017
CAS No.
824937-45-3
M.F
C11H13NO2
M. Wt
191.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

CAS Number

824937-45-3

Product Name

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

IUPAC Name

methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate

Molecular Formula

C11H13NO2

Molecular Weight

191.23

InChI

InChI=1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3

InChI Key

HHUXVTQTBMIHPK-UHFFFAOYSA-N

SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)N

Synonyms

Methyl 1-(4-aMinophenyl)cyclopropanecarboxylate;1-(4-Aminophenyl)cyclopropanecarboxylic acid methyl ester
  • Availability and Literature Search

    MACC possesses a CAS registry number (824937-45-3), indicating it's a registered compound. However, a search on scientific databases like PubChem [] and scholarly resources did not yield any substantial research publications mentioning its applications.

  • Future Potential

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate, with the chemical formula C₁₁H₁₃NO₂ and a CAS registry number of 824937-45-3, is a small organic compound characterized by a cyclopropane ring and an attached amine group. The cyclopropane structure contributes to the compound's unique properties due to its inherent ring strain, which can enhance its reactivity in various

Due to its functional groups:

  • Nucleophilic Reactions: The amine group can act as a nucleophile, reacting with electrophiles such as aldehydes or ketones to form imines.
  • Condensation Reactions: It can undergo condensation reactions, particularly with carbonyl compounds, leading to the formation of more complex structures.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.

An example reaction is as follows:

CH3OCOC6H4NH2CH2CH2+H2OHOOCCH2CH2C6H4NH2+CH3OH\text{CH}_3\text{OCOC}_6\text{H}_4\text{NH}_2\text{CH}_2\text{CH}_2+\text{H}_2\text{O}\rightarrow \text{HOOCCH}_2\text{CH}_2\text{C}_6\text{H}_4\text{NH}_2+\text{CH}_3\text{OH}

The synthesis of methyl 1-(4-aminophenyl)cyclopropanecarboxylate typically involves several steps:

  • Formation of Cyclopropane Ring: This can be achieved through cyclopropanation reactions involving alkenes and diazomethane or other reagents.
  • Introduction of Amino Group: The para-amino group can be introduced via nucleophilic substitution on an appropriate aromatic precursor.
  • Esterification: Finally, the carboxylic acid derivative is converted into the methyl ester using methanol in the presence of an acid catalyst.

These methods highlight its synthetic versatility and potential for modification .

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate finds applications primarily in research settings:

  • Building Block in Organic Synthesis: Its unique structure makes it valuable for synthesizing more complex organic molecules.
  • Potential Pharmaceutical Intermediate: Given its structural features, it may serve as an intermediate in developing new therapeutic agents.
  • Research Tool: It could be utilized in studies exploring cyclopropane chemistry and its derivatives .

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylateSimilar cyclopropane structureDifferent position of amino group affects reactivity
1-(4-Aminophenyl)-cyclopropanecarboxylic acidContains a carboxylic acid instead of esterPotentially more polar due to the carboxylic acid
N-(4-Aminophenyl)cyclopropanecarboxamideAmide instead of ester linkageMay exhibit different solubility and reactivity

These compounds highlight the versatility within this class of molecules while emphasizing the unique attributes of methyl 1-(4-aminophenyl)cyclopropanecarboxylate due to its specific functional groups and structural arrangement .

XLogP3

1.4

Wikipedia

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Dates

Modify: 2023-08-15

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